Z-Asn(Mtt)-OH

Description

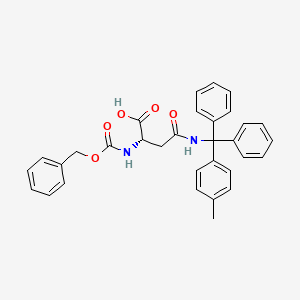

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c1-23-17-19-27(20-18-23)32(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-29(35)21-28(30(36)37)33-31(38)39-22-24-11-5-2-6-12-24/h2-20,28H,21-22H2,1H3,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWKUTRZJDOGPF-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718683 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144317-18-0 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-[(4-methylphenyl)(diphenyl)methyl]-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Senior Application Scientist's Guide to Z-Asn(Mtt)-OH: Structure, Properties, and Strategic Application in Peptide Synthesis

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of N-α-benzyloxycarbonyl-N-γ-(4-methyltrityl)-L-asparagine, commonly abbreviated as Z-Asn(Mtt)-OH. We will delve into its chemical structure, molecular weight, and the nuanced applications of the 4-methyltrityl (Mtt) protecting group in advanced peptide synthesis. The strategic use of this molecule allows for the site-specific modification of peptides, a critical capability in the development of sophisticated peptide-based therapeutics and research tools.

The Chemical Profile of Z-Asn(Mtt)-OH

Z-Asn(Mtt)-OH is a derivative of the amino acid asparagine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain amide is protected by a 4-methyltrityl (Mtt) group. This dual-protection scheme is instrumental in complex peptide synthesis strategies.

The PubChem database provides the definitive chemical properties for Z-Asn(Mtt)-OH[1].

| Property | Value | Source |

| Molecular Formula | C32H30N2O5 | [1] |

| Molecular Weight | 522.6 g/mol | [1] |

| CAS Number | 144317-18-0 | [1] |

| IUPAC Name | (2S)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |

The chemical structure of Z-Asn(Mtt)-OH is visualized below:

Caption: Chemical structure of Z-Asn(Mtt)-OH.

The Strategic Importance of the 4-Methyltrityl (Mtt) Protecting Group

The utility of Z-Asn(Mtt)-OH in peptide synthesis is primarily derived from the unique properties of the Mtt protecting group. The Mtt group belongs to the family of trityl-based protecting groups, which are known for their acid lability. However, the addition of a methyl group to one of the phenyl rings in the trityl structure significantly increases its acid sensitivity compared to the parent trityl (Trt) group.

This heightened acid sensitivity allows for the selective removal of the Mtt group under very mild acidic conditions, conditions that leave other, more robust acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), intact. This "orthogonality" is a cornerstone of modern peptide chemistry, enabling chemists to deprotect and modify specific amino acid side chains while the peptide remains anchored to a solid support.

The order of acid lability among common trityl-based protecting groups is generally: Methoxytrityl (Mmt) > Methyltrityl (Mtt) > Trityl (Trt). The choice of which protecting group to use depends on the specific requirements of the synthetic strategy, particularly the nature of other protecting groups present in the peptide sequence.

Experimental Protocol: Selective Deprotection of the Mtt Group

The following protocol outlines a standard procedure for the selective removal of the Mtt group from a resin-bound peptide, leaving the Z-group and other acid-labile protecting groups intact.

Materials:

-

Mtt-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

-

Solid-phase peptide synthesis vessel

-

Shaker or nitrogen bubbler for agitation

Procedure:

-

Resin Swelling: Swell the Mtt-protected peptide-resin in DCM (approximately 10 mL per gram of resin) for 30 minutes with gentle agitation.

-

Deprotection Cocktail Preparation: Prepare a fresh deprotection solution of 1-2% (v/v) TFA and 2-5% (v/v) TIS in DCM. The TIS acts as a scavenger to trap the liberated Mtt cation, preventing its re-attachment to the peptide, particularly to tryptophan residues.

-

Mtt Cleavage:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture gently. A characteristic yellow-orange color will appear in the solution, indicating the release of the Mtt cation.

-

Continue agitation for 2-3 minutes.

-

Drain the deprotection cocktail.

-

Repeat the treatment with fresh deprotection cocktail for 5-10 cycles, or until the solution remains colorless upon addition, signifying complete removal of the Mtt group.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3-5 times).

-

Wash the resin with DMF (3-5 times).

-

To neutralize any residual acid and prepare the newly exposed amine for subsequent reactions, wash the resin with 10% DIPEA in DMF (2 times for 5 minutes each).

-

Wash the resin again with DMF (3-5 times).

-

The resin-bound peptide with the selectively deprotected asparagine side chain is now ready for the next synthetic step, such as the attachment of a reporter molecule, a drug payload, or the formation of a branched peptide structure.

The workflow for the selective deprotection of the Mtt group is illustrated in the following diagram:

Caption: Workflow for selective Mtt group deprotection.

Troubleshooting Common Issues

-

Incomplete Deprotection: If subsequent analytical checks (e.g., HPLC-MS) reveal the presence of the Mtt-protected peptide, increase the number of deprotection cycles or the duration of each treatment. Ensure the deprotection cocktail is freshly prepared.

-

Loss of Other Acid-Labile Groups: If there is evidence of premature cleavage of other protecting groups (e.g., Boc), reduce the concentration of TFA in the deprotection cocktail. For highly sensitive substrates, alternative, milder deprotection cocktails, such as those utilizing hexafluoroisopropanol (HFIP), may be considered.

-

Re-attachment of the Mtt Cation: The presence of unexpected hydrophobic byproducts may indicate re-attachment of the Mtt group. Ensure an adequate concentration of the scavenger (TIS) is used in the deprotection cocktail.

Applications in Advanced Peptide Synthesis

The ability to selectively deprotect the side chain of asparagine using Z-Asn(Mtt)-OH opens up a wide range of possibilities in peptide chemistry:

-

Synthesis of Branched Peptides: The deprotected asparagine side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, creating well-defined branched structures.

-

Peptide-Drug Conjugates (PDCs): For targeted drug delivery, a cytotoxic drug can be specifically conjugated to the asparagine side chain.

-

Attachment of Reporter Molecules: Fluorescent dyes, biotin tags, or other reporter molecules can be attached to the deprotected side chain for use in bioassays and imaging studies.

-

On-Resin Cyclization: The asparagine side chain can be involved in the on-resin cyclization of peptides, forming lactam bridges with a carboxylic acid group elsewhere in the peptide sequence.

Conclusion

Z-Asn(Mtt)-OH is a valuable building block for the synthesis of complex and modified peptides. Its key feature, the highly acid-labile Mtt protecting group, provides the necessary orthogonality for site-specific manipulation of the asparagine side chain. A thorough understanding of its chemical properties and the nuances of its deprotection is essential for leveraging its full potential in the design and synthesis of next-generation peptide-based therapeutics and research tools.

References

-

PubChem. Compound Summary for CID 56845350, (S)-2-(((Benzyloxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Z-Asn(Mtt)-OH: Properties and Applications in Peptide Synthesis

Introduction

In the intricate field of peptide synthesis, the precise selection of protecting groups is paramount to achieving high-yield, high-purity target molecules. Asparagine (Asn), with its carboxamide side chain, presents a notorious challenge. During carboxyl group activation for coupling, the side-chain amide is susceptible to dehydration, leading to the formation of a β-cyanoalanine derivative.[1][2] This irreversible side reaction terminates the peptide chain and complicates purification. To circumvent this, the side chain must be temporarily protected.

Z-Asn(Mtt)-OH, or N-α-Benzyloxycarbonyl-N-γ-(4-methyltrityl)-L-asparagine, is a specialized amino acid derivative designed to address this challenge. It employs two distinct protecting groups: the Benzyloxycarbonyl (Z) group for the α-amine and the highly acid-labile 4-methyltrityl (Mtt) group for the side-chain amide. This dual-protection scheme not only prevents side-chain dehydration but also offers strategic flexibility, particularly in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth examination of the physicochemical properties of Z-Asn(Mtt)-OH, the rationale behind its protecting group strategy, and detailed protocols for its application.

Section 1: Physicochemical Properties

A thorough understanding of the physical and chemical properties of Z-Asn(Mtt)-OH is essential for its proper handling, storage, and effective use in synthesis protocols. The Mtt group, in particular, enhances solubility in common organic solvents compared to its unprotected or trityl (Trt) protected counterparts, which is a significant advantage in SPPS.[3]

Table 1: Physicochemical Data for Z-Asn(Mtt)-OH

| Property | Value | Source |

| Chemical Name | N-α-Benzyloxycarbonyl-N-γ-(4-methyltrityl)-L-asparagine | N/A |

| Molecular Formula | C₃₂H₃₀N₂O₅ | Calculated |

| Molecular Weight | 522.60 g/mol | Calculated |

| Appearance | White to off-white powder or crystalline solid | |

| Solubility | Soluble in DMF, DCM, NMP | [3][4] |

| Melting Point | Not consistently reported; varies by supplier and purity. For comparison, Z-Asn-OH melts at 163-165 °C.[5] | N/A |

Section 2: The Strategic Role of the Z and Mtt Protecting Groups

The utility of Z-Asn(Mtt)-OH lies in the orthogonal nature of its two protecting groups. This allows for selective deprotection and modification, a critical requirement for synthesizing complex peptides such as branched or cyclic structures.

The N-α-Benzyloxycarbonyl (Z) Group

The Z-group, introduced by Bergmann and Zervas, is a classical urethane-type protecting group for α-amines.[6]

-

Stability: It is stable to the mildly acidic and basic conditions typical of Fmoc- and Boc-based SPPS, respectively.[7]

-

Removal: Its primary method of cleavage is catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which does not affect most other protecting groups, including the Mtt group and the peptide's linkage to the resin.[7][8] This makes it ideal for solution-phase synthesis or for the final deprotection step.

The N-γ-4-Methyltrityl (Mtt) Group

The Mtt group is a highly acid-labile trityl derivative specifically used for side-chain protection of residues like Asparagine, Glutamine, and Lysine.[9][10][11]

-

Prevention of Dehydration: By protecting the side-chain amide nitrogen, the Mtt group effectively prevents the intramolecular cyclization and subsequent dehydration that leads to β-cyanoalanine formation during the coupling step.[1]

-

Enhanced Solubility: The bulky and lipophilic nature of the Mtt group significantly improves the solubility of the asparagine derivative in organic solvents like DMF, which is crucial for efficient coupling reactions in SPPS.[3]

-

Orthogonal Deprotection: The key advantage of the Mtt group is its extreme sensitivity to acid. It can be selectively cleaved on-resin using a very dilute solution of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM).[10][12][13] These conditions are mild enough to leave more robust acid-labile groups (such as Boc, tBu, and the resin linker) intact.[10][13] This orthogonality is the cornerstone of its utility for on-resin side-chain modifications.

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application for an N-α-Z-protected amino acid like Z-Asn(Mtt)-OH in a modern SPPS context is typically as the C-terminal residue, loaded onto the resin first. However, its true value is demonstrated when its Fmoc-protected analogue, Fmoc-Asn(Mtt)-OH, is used within a sequence, allowing for subsequent on-resin modification. The principles of Mtt group deprotection remain the same.

Experimental Workflow for On-Resin Side-Chain Modification

The following workflow illustrates how the selective deprotection of the Mtt group enables site-specific modification of a peptide while it is still attached to the solid support.

Caption: Mechanism of acid-catalyzed Mtt group deprotection.

Conclusion

Z-Asn(Mtt)-OH and its more common SPPS counterpart, Fmoc-Asn(Mtt)-OH, are invaluable tools for modern peptide synthesis. The Mtt group provides robust protection against side-chain dehydration, a critical failure point for asparagine residues. More importantly, its unique hyper-sensitivity to mild acid allows for a highly selective, orthogonal deprotection strategy. This feature empowers researchers to perform on-resin, site-specific modifications, opening avenues for the creation of complex peptide architectures, conjugates, and probes that would be difficult or impossible to synthesize using conventional methods. The protocols and principles outlined in this guide provide a framework for harnessing the full potential of this versatile building block.

References

-

Sax, B., Dick, F., & Gosteli, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide Research, 5(4), 245-246. Retrieved from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). AAPPTEC Peptides. Retrieved February 20, 2026, from [Link]

-

Selective Removal of Mtt Protecting Group From Amines. (n.d.). AAPPTEC Peptides. Retrieved February 20, 2026, from [Link]

-

4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. (1992). Semantic Scholar. Retrieved from [Link]

-

The deprotection of Lys(Mtt) revisited. (2000). ResearchGate. Request PDF. Retrieved from [Link]

-

Cys thiol protection with the 4-methyltrityl (Mtt) protecting group. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information for Angew. Chem. Int. Ed. Z51418. (2003). Wiley-VCH. Retrieved from [Link]

-

Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287-292. Retrieved from [Link]

-

Uchiyama, S., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. PMC. Retrieved from [Link]

-

Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Glass, J. D., et al. (1970). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PMC. Retrieved from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]

-

Z-Asn-OH [2304-96-3]. (n.d.). Aapptec Peptides. Retrieved February 20, 2026, from [Link]

-

A Mechanism for the Dehydration of Asparagine and Maleamic Acid Derivatives by N,N″-Dicyclohexylcarbodiimide. (1966). Journal of the American Chemical Society. Retrieved from [Link]

- Peptide Synthesis. (n.d.). Google Books.

-

Z-Asn-Gly-OH. (n.d.). Cambridge Bioscience. Retrieved February 20, 2026, from [Link]

-

Strategies for Enhancing Sustainability in Peptide Synthesis. (2024). Chemistry Today. Retrieved from [Link]

-

Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Boc-L-Asn(Trt)-OH. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]

-

Fmoc-Asn(Mtt)-OH [144317-22-6]. (n.d.). Aapptec Peptides. Retrieved February 20, 2026, from [Link]

-

H-Asn(Trt)-OH [132388-58-0]. (n.d.). Aapptec Peptides. Retrieved February 20, 2026, from [Link]

-

Fmoc-Asn(Trt)-OH. (n.d.). PubChem. Retrieved from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

-

Melting points of the elements (data page). (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toc.library.ethz.ch [toc.library.ethz.ch]

- 3. Fmoc-Asn(Mmt)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 4. Fmoc-Dpr(Mtt)-OH Novabiochem 654670-89-0 [sigmaaldrich.com]

- 5. Z-Asn-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Solubility of Z-Asn(Mtt)-OH in DMF and NMP for Peptide Synthesis Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Asn(Mtt)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for complex or sensitive sequences where side-chain protection of asparagine is paramount. The successful incorporation of this amino acid derivative is fundamentally dependent on its complete dissolution in the reaction solvent. This guide provides an in-depth analysis of the solubility of Z-Asn(Mtt)-OH in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), the two most prevalent solvents in modern peptide synthesis.[1] Drawing from physicochemical principles and extensive field experience, this document moves beyond theoretical data to offer practical, verifiable protocols for achieving optimal solubility, ensuring the reliability and success of your synthesis workflows. We will explore the molecular interactions governing solubility, compare the practical advantages of DMF and NMP, and provide a self-validating experimental workflow for preparing saturated and stock solutions.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In solid-phase peptide synthesis, the reaction medium must facilitate the complete solvation of reagents to ensure efficient reaction kinetics. Incomplete dissolution of a protected amino acid, such as Z-Asn(Mtt)-OH, leads directly to lower coupling yields, failed sequences, and complex purification challenges. The choice of solvent is therefore not a passive parameter but an active variable that can dictate the outcome of a synthesis.

While extensive quantitative solubility data exists for many small molecules, specific values for complex derivatives like Z-Asn(Mtt)-OH are not always cataloged in publicly available literature. This guide, therefore, serves as a primary resource, grounding its recommendations in the fundamental properties of the solute and solvents, and providing researchers with the tools to confidently handle this essential reagent.

Physicochemical Profiles of System Components

Understanding the individual components is key to predicting their interactions. The solubility of Z-Asn(Mtt)-OH is governed by the interplay between its own structural features and the properties of the solvent.

Z-Asn(Mtt)-OH: A Structural Analysis

Z-Asn(Mtt)-OH, or Nα-Benzyloxycarbonyl-Nγ-(4-methyltrityl)-L-asparagine, possesses distinct molecular regions that influence its solubility:

-

The Z-Group (Benzyloxycarbonyl): A bulky, moderately hydrophobic N-terminal protecting group.

-

The Asparagine Backbone: Contains a free carboxylic acid and a protected alpha-amine, contributing to polarity.

-

The Mtt-Protected Side Chain: The 4-methyltrityl (Mtt) group is a large, sterically hindered, and highly non-polar protecting group. This feature is the single most dominant factor influencing the molecule's solubility in organic solvents. Its large hydrophobic surface area strongly favors interaction with non-aqueous media.

The analogue, Fmoc-Asn(Mtt)-OH, is noted for having "good solubility properties in most organic solvents," a characteristic largely attributable to the Mtt group. We can confidently extrapolate that the Z-protected variant will exhibit similar behavior.

DMF and NMP: The Workhorses of SPPS

Both DMF and NMP are polar aprotic solvents, capable of solvating a wide range of organic molecules and resins.[2] Their key properties are summarized below.

| Property | Z-Asn(Mtt)-OH | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| Molecular Formula | C₃₂H₃₀N₂O₅ | C₃H₇NO | C₅H₉NO |

| Molecular Weight | 522.60 g/mol | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | ~163-165 °C (parent Z-Asn-OH)[3] | 153 °C | 202 °C |

| Polarity (Dielectric Constant) | N/A (Predicted High) | 36.7 | 32.2 |

| Key Structural Feature | Large, hydrophobic Mtt group | Planar amide | Lactam structure |

NMP is slightly less polar and more viscous than DMF.[4] This lower polarity can sometimes be advantageous for dissolving highly hydrophobic or aggregation-prone sequences during chain elongation.[1] For a single amino acid derivative dominated by the hydrophobic Mtt group, both solvents are expected to be highly effective.

Solubility Analysis: Theory and Practical Expectations

Based on the principle of "like dissolves like," the large, non-polar, and organic-soluble Mtt group dictates that Z-Asn(Mtt)-OH will be readily soluble in polar aprotic organic solvents.

| Solvent | Predicted Solubility | Rationale & Expert Insights |

| DMF | Very High | DMF is an excellent solvent for most protected amino acids. Its high polarity effectively solvates the peptide backbone, while its organic nature accommodates the Z- and Mtt- protecting groups. Causality: The primary driving force for dissolution is the favorable interaction between the solvent and the large hydrophobic surface area of the Mtt group. |

| NMP | Very High | NMP is also an exceptional solvent for peptide synthesis reagents.[2] While slightly less polar than DMF, it is often considered superior for solvating difficult or hydrophobic peptides.[1] It is therefore an excellent, if not superior, choice for Z-Asn(Mtt)-OH. Field Insight: NMP is often preferred in automated synthesizers for its lower volatility and stability, though DMF remains a cost-effective and highly efficient option for most applications.[2][4] |

Experimental Protocol: Preparation and Validation of Z-Asn(Mtt)-OH Solutions

This protocol provides a self-validating system for preparing solutions of Z-Asn(Mtt)-OH. It is designed to be a reliable, repeatable workflow for daily laboratory operations.

Materials and Equipment

-

Z-Asn(Mtt)-OH (powder form)

-

High-purity, peptide-synthesis grade DMF or NMP (low water and amine content is critical)[2]

-

Calibrated analytical balance

-

Appropriate-sized, clean, dry glass vial with a screw cap

-

Magnetic stirrer and stir bar, or a vortex mixer

-

Ultrasonic bath (optional, but recommended)

Step-by-Step Dissolution Workflow

-

Weighing: Accurately weigh the desired amount of Z-Asn(Mtt)-OH powder and transfer it to the glass vial.

-

Initial Solvent Addition: Add approximately 80% of the final target volume of the chosen solvent (DMF or NMP) to the vial.

-

Agitation: Secure the cap and immediately begin agitation using a vortex mixer or magnetic stirrer at room temperature. A majority of the solid should dissolve within the first 1-2 minutes.

-

Visual Inspection: After initial agitation, visually inspect the solution against a bright background. Look for any undissolved particulates.

-

Sonication (If Necessary): If particulates remain, place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break up any aggregates and accelerate dissolution. Expert Note: Gentle warming (to 30-40°C) can also be employed, but sonication is generally preferred to avoid any potential for thermal degradation.

-

Final Volume Adjustment: Once all solid is dissolved and the solution is clear, add the remaining solvent to reach the final target concentration. Mix thoroughly to ensure homogeneity.

-

Final Verification: Perform a final visual inspection to confirm a clear, particulate-free solution. The solution is now ready for use in your peptide synthesis workflow.

Workflow Visualization

The following diagram illustrates the logical flow of the dissolution protocol.

Caption: Experimental workflow for dissolving Z-Asn(Mtt)-OH.

Conclusion and Recommendations

Z-Asn(Mtt)-OH is a highly valuable amino acid derivative whose utility in peptide synthesis is unlocked by its effective dissolution. Due to the dominant hydrophobic character of the Mtt protecting group, Z-Asn(Mtt)-OH exhibits excellent solubility in both DMF and NMP.

Key Recommendations for Researchers:

-

Solvent Choice: Both DMF and NMP are excellent choices. NMP may offer a slight advantage in automated synthesis or for particularly hydrophobic long peptides due to its physical properties.[1]

-

Solvent Quality: Always use fresh, high-purity, amine-free grade solvents to prevent side reactions and ensure consistent solvation.[2]

-

Protocol Adherence: Follow the provided experimental protocol to ensure complete and rapid dissolution, leveraging agitation and sonication as necessary.

-

Trust but Verify: While high solubility is expected, always visually confirm the absence of particulates before introducing the solution into your synthesis workflow. This practice of self-validation is a cornerstone of robust scientific methodology.

By applying these principles and protocols, researchers can confidently and effectively utilize Z-Asn(Mtt)-OH, enhancing the quality and success rate of their peptide synthesis endeavors.

References

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

LifeTein. How to dissolve, handle and store synthetic peptides. LifeTein. [Link]

-

Quora. (2025, September 6). Which factors determine the solubility of a protein? Quora. [Link]

-

ResearchGate. Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]

-

DigitalCommons@URI. (1967). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

AAPPTec. Fmoc-Asn(Mtt)-OH [144317-22-6]. AAPPTec. [Link]

-

SciSpace. (1998). The Solubility of Proteins in Organic Solvents. [Link]

-

AAPPTec. Z-Asn-OH [2304-96-3]. AAPPTec. [Link]

-

National Center for Biotechnology Information. Benzyloxycarbonyl-asparagine. PubChem. [Link]

-

Anaspec. (2020, October 5). Safety Data Sheet (SDS). Anaspec. [Link]

-

Manus Aktteva Biopharma LLP. N-Benzyloxycarbonyl-L-asparagine (CAS No.: 2304-96-3). [Link]

-

KM Pharma Solution Private Limited. MSDS - Fmoc-Asn(Trt)-OH. [Link]

Sources

High-Fidelity Peptide Synthesis: The Strategic Advantage of Asn(Mtt)

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), Asparagine (Asn) presents a dual challenge: it is chemically prone to dehydration into nitriles and structurally prone to inducing

This guide details the mechanistic and operational advantages of Fmoc-Asn(Mtt)-OH . By leveraging its hyper-acid lability and enhanced lipophilicity, researchers can execute "soft cleavage" strategies crucial for preserving acid-sensitive Post-Translational Modifications (PTMs) and overcoming aggregation in "difficult sequences."

Part 1: The Mechanistic Challenge of Asparagine

To understand the value of Mtt, we must first dissect the failure modes of Asparagine during peptide assembly.

The Dehydration Trap

During activation (using carbodiimides like DIC or uronium salts like HATU), the side-chain carboxamide of Asn can act as a nucleophile. Without adequate protection, the amide oxygen attacks the activated

The Aggregation Problem

Asn is a potent hydrogen bond donor/acceptor. In growing peptide chains, Asn-rich sequences often form inter-chain hydrogen networks (

Part 2: The Mtt Advantage — Structural & Chemical Superiority

The Mtt group introduces a methyl group at the para position of one phenyl ring of the trityl system. This subtle modification has profound electronic and steric consequences.

Comparative Analysis: Trt vs. Mtt

| Feature | Asn(Trt) (Standard) | Asn(Mtt) (Advanced) | Impact |

| Acid Sensitivity | Moderate (Requires 95% TFA for rapid removal) | Hyper-Labile (Cleaves with 1% TFA) | Allows orthogonal deprotection and mild global cleavage. |

| Cleavage Kinetics | Slow (especially at N-terminus) | Rapid | Reduces exposure of peptide to harsh scavengers/acids. |

| Lipophilicity | High | Very High | The extra methyl group increases steric bulk, better disrupting aggregation. |

| Stability | Stable to Piperidine (Fmoc removal) | Stable to Piperidine | Fully compatible with standard Fmoc SPPS cycles. |

Mechanism of Action: Dehydration Suppression

Both Trt and Mtt prevent dehydration via Steric Shielding . The bulky trityl cage physically blocks the amide oxygen from attacking the activated ester. However, Mtt provides this protection while offering a unique "escape hatch" via its acid sensitivity.

Figure 1: The Mtt group (green path) sterically precludes the intramolecular cyclization that leads to nitrile formation (red path), ensuring high-fidelity coupling.

Part 3: Strategic Applications & Protocols

Strategy A: The "Soft Release" for Sensitive PTMs

Scenario: You are synthesizing a peptide containing Sulfotyrosine , Phosphohistidine , or Glycopeptides . Problem: These groups are acid-labile. Standard global cleavage (95% TFA for 2–3 hours) required to remove Asn(Trt) will hydrolyze these modifications. The Mtt Solution: Asn(Mtt) is fully removed in <15 minutes with 95% TFA, or can be removed prior to cleavage using dilute acid, allowing the final resin cleavage to be performed under "soft" conditions (e.g., high scavenger load, short duration) that preserve the PTMs.

Strategy B: Orthogonal Side-Chain Manipulation

While less common on Asn than Lys, Mtt allows for the selective exposure of the amide side chain while the peptide remains anchored to the resin.

Protocol: Selective On-Resin Mtt Removal This protocol removes Mtt without affecting Boc, tBu, or Pbf groups, and without cleaving the peptide from Rink Amide or Wang resins.

-

Wash: DCM (3 x 1 min).

-

Deprotection Cocktail: 1% TFA / 5% TIS / 94% DCM.[1]

-

Note: The TIS (Triisopropylsilane) is critical to quench the bright orange Mtt cation and prevent it from alkylating Trp/Cys residues.

-

-

Cycle: Treat resin with cocktail (2 min), drain, repeat 5–8 times.

-

Visual Check: The solution will turn bright yellow/orange (Mtt cation) and then fade as the group is exhausted.

-

-

Neutralization: Wash with 5% DIPEA/DMF (3 x 2 min) to neutralize the resin before proceeding.

Strategy C: Overcoming "Difficult Sequences"

In long peptides (>30 residues), incomplete deprotection of side chains is a major impurity source. Asn(Trt) at the N-terminus is notoriously sluggish to deprotect due to local steric crowding. Asn(Mtt), being more labile, ensures quantitative removal even in sterically congested environments, preventing "Mtt-retaining" impurities in the final product.

Part 4: Experimental Workflow & Data Management

Synthesis Cycle Integration

Mtt-protected Asn is incorporated using standard Fmoc protocols. No modification to the coupling cycle is required.

| Step | Reagent | Time | Notes |

| Coupling | Fmoc-Asn(Mtt)-OH (4 eq), DIC/Oxyma | 60 min | Mtt prevents dehydration. |

| Capping | Acetic Anhydride / Pyridine | 10 min | Essential to block unreacted amines. |

| Fmoc Removal | 20% Piperidine / DMF | 2 x 5 min | Mtt is stable to base. |

Global Cleavage / Deprotection Workflow

The following diagram illustrates the decision matrix for using Mtt in complex syntheses.

Figure 2: Workflow decision tree highlighting the "Soft Cleavage" capability unique to Mtt protection strategies.

References

-

Aletras, A., et al. (1995).[2] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[2] Link

-

Merck Millipore (Novabiochem). Mtt and Mmt protecting groups: Tools for orthogonal strategies. Technical Note. Link

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides. International Journal of Peptide and Protein Research.[2] Link

- White, P. & Chan, W.C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

-

BenchChem. (2025). Preventing loss of other acid-labile groups during Mtt removal. Technical Protocol.[3][4] Link

Sources

Technical Deep Dive: Orthogonality Strategies in Peptide Synthesis using Asn(Mtt) Derivatives

This guide details the technical distinctions, orthogonality profiles, and experimental applications of Z-Asn(Mtt)-OH versus Fmoc-Asn(Mtt)-OH .

Executive Summary

In complex peptide synthesis, the choice between Fmoc-Asn(Mtt)-OH and Z-Asn(Mtt)-OH is not merely a preference for protecting groups; it represents a fundamental decision between Base/Acid orthogonality (Fmoc) and Hydrogenolysis/Acid orthogonality (Z).

-

Fmoc-Asn(Mtt)-OH is the industry standard for Solid Phase Peptide Synthesis (SPPS), enabling on-resin side-chain modification via selective acidolysis. However, it carries the risk of base-catalyzed aspartimide formation.[1]

-

Z-Asn(Mtt)-OH is a specialized tool, primarily used in solution-phase or convergent synthesis to completely avoid basic conditions, thereby eliminating aspartimide formation and racemization during fragment assembly.

Part 1: The Chemistry of the Mtt Group

Both derivatives utilize the 4-methyltrityl (Mtt) group for side-chain protection of Asparagine.[2] Understanding Mtt is the prerequisite for using either molecule effectively.

-

Structure: A trityl group with a 4-methyl substitution, increasing the stability of the corresponding carbocation.

-

Lability: Hyper-acid-labile.

-

The "Yellow" Indicator: Upon cleavage, the Mtt group forms a stable carbocation that turns the solution bright yellow/orange . This serves as a built-in visual indicator of deprotection progress.

Part 2: Fmoc-Asn(Mtt)-OH (The SPPS Workhorse)

Mechanism & Utility

This is the dominant derivative for SPPS. The N-terminal Fmoc is removed by base (Piperidine), while the side-chain Mtt remains intact until selectively removed by dilute acid (1% TFA). This orthogonality allows for "Three-Dimensional" synthesis strategies:

-

Backbone Assembly: Standard Fmoc/tBu cycles.

-

Selective Deprotection: Removal of Mtt while peptide is still on-resin.[2][4]

-

Side-Chain Modification: Cyclization (Head-to-Side-Chain), Fluorophore attachment, or PEGylation on the specific Asn residue.

The Aspartimide Risk

The Achilles' heel of Fmoc-Asn derivatives is Aspartimide formation .[5] The repetitive exposure to Piperidine (base) during Fmoc removal can cause the amide nitrogen of the Asn side chain to attack the backbone carbonyl, forming a succinimide ring (Aspartimide).

-

Mitigation: The bulky Mtt group sterically hinders this attack better than a Trityl (Trt) group, but it does not eliminate it.

Experimental Protocol: Selective Mtt Removal on Resin

Objective: Remove Mtt side-chain protection without cleaving the peptide from the resin or affecting tBu/Boc groups.[4]

-

Swelling: Swell resin in DCM for 15 min.

-

Flow Wash (Recommended):

-

Prepare Solution A: 1% TFA + 5% TIS (Triisopropylsilane) in DCM. Note: TIS is critical to scavenge the Mtt cation and prevent it from alkylating Trp/Cys residues.

-

Flow Solution A through the resin bed.

-

Observation: The eluate will turn bright yellow immediately.

-

Continue flow until the eluate becomes colorless (typically 10–15 min).

-

-

Batch Method (Alternative):

-

Add Solution A to resin (10 mL/g). Shake for 2 min. Filter. (Solution turns yellow).[4]

-

Repeat 5–8 times until solution remains colorless.

-

-

Neutralization: Wash resin with 5% DIPEA in DMF (3x) to neutralize residual TFA.

-

Result: The Asn side chain is now free (

) for modification; the peptide remains anchored.

Part 3: Z-Asn(Mtt)-OH (The Solution-Phase Specialist)

Mechanism & Utility

Z (Benzyloxycarbonyl) protection is removed by catalytic hydrogenolysis (

-

Primary Use Case: Synthesis of Asn-containing fragments where the sequence is highly prone to aspartimide formation (e.g., -Asn-Gly-). By using Z-Asn(Mtt)-OH, the N-terminus can be deprotected using neutral

, completely bypassing the basic conditions that trigger the side reaction. -

Convergent Synthesis: Used when assembling large protein domains in solution. The Mtt group remains stable during Z removal (hydrogenolysis), allowing the N-terminus to be exposed for fragment coupling while keeping the side chain protected.

Orthogonality Profile

-

Z Removal:

, Pd/C -

Mtt Removal: 1% TFA

Z Stable. -

Global Deprotection: 95% TFA

Mtt Removed , Z Stable.

Experimental Protocol: Z-Removal in Presence of Mtt

Objective: Remove N-terminal Z group without affecting the acid-labile Mtt side chain.

-

Dissolution: Dissolve Z-Asn(Mtt)-Peptide in MeOH or DMF.

-

Catalyst: Add 10% Pd/C (5–10% by weight of substrate).

-

Hydrogenation:

-

Bubble

gas or use a hydrogenation balloon (1 atm). -

Stir at Room Temperature for 1–4 hours.

-

Critical Control: Monitor by TLC/HPLC. Extended exposure or high pressure can eventually reduce the trityl system, though Mtt is relatively robust under mild conditions.

-

-

Filtration: Filter through Celite to remove Pd/C.

-

Result:

. The amine is free for coupling; Mtt is intact.

Part 4: Comparative Analysis & Visualization

Stability Matrix

| Condition | Fmoc-Asn(Mtt)-OH | Z-Asn(Mtt)-OH | Result on Mtt |

| 50% Piperidine (Base) | Removed (N-term) | Stable | Stable |

| H2 / Pd/C (Neutral) | Stable | Removed (N-term) | Stable (Mild conditions) |

| 1% TFA (Dilute Acid) | Stable | Stable | Removed (Side-chain) |

| 95% TFA (Strong Acid) | Stable | Stable | Removed |

| HF / HBr | Stable | Removed | Removed |

Decision Logic: Which to Choose?

Caption: Decision logic for selecting between Fmoc and Z derivatives based on synthesis mode and sequence risk.

Workflow Comparison

Caption: Parallel workflows showing the orthogonal deprotection steps for Fmoc (Base) vs Z (Hydrogenolysis).

References

-

Aletras, A., et al. (1995).[6][7] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH.[7] Application in the synthesis of side-chain to side-chain cyclic peptides.[1][5][7] International Journal of Peptide and Protein Research.[6] Link

-

Merck / Novabiochem. Fmoc-Asn(Mtt)-OH Technical Data Sheet.Link

-

BenchChem. Selective Removal of Mtt Protecting Group From Amines. Technical Bulletin.[6] Link

-

Sax, B. M., et al. (1992).[7] 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis.[7] Peptide Research.[6][7] Link

-

Biotage. Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis. Knowledge Base.[8] Link

Sources

- 1. peptide.com [peptide.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Team:Tuebingen/Notebook/Protocols/SyntheticPeptides - 2014.igem.org [2014.igem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. peptide.com [peptide.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. biotage.com [biotage.com]

role of Z-Asn(Mtt)-OH in orthogonal peptide synthesis

An In-Depth Technical Guide to the Strategic Role of Z-Asn(Mtt)-OH in Orthogonal Peptide Synthesis

Abstract

The synthesis of complex peptides, particularly those requiring site-specific modifications, hinges on a sophisticated interplay of protecting groups. This guide provides a deep technical dive into the strategic use of N-α-Benzyloxycarbonyl-N-γ-(4-methyltrityl)-L-asparagine (Z-Asn(Mtt)-OH), a specialized building block for advanced orthogonal protection schemes. We will deconstruct the chemical rationale behind its design, detailing the unique properties of the Z and Mtt protecting groups. This whitepaper will furnish researchers, chemists, and drug development professionals with the foundational knowledge and field-proven protocols necessary to leverage this reagent for creating precisely modified peptide architectures, such as cyclic peptides, glycopeptides, and other conjugates, moving beyond the confines of standard solid-phase peptide synthesis (SPPS) methodologies.

The Asparagine Challenge: Why Side-Chain Protection is Critical

Asparagine (Asn) presents unique challenges in peptide synthesis. The primary carboxamide side chain is not merely a passive structural element; it is a reactive center that can compromise the integrity of the synthetic process.

-

Solubility Issues: The Fmoc-Asn-OH derivative, a staple in modern SPPS, exhibits notoriously poor solubility in standard organic solvents like N,N-dimethylformamide (DMF).[1][2] This can lead to incomplete dissolution and subsequently poor coupling efficiencies, truncating the peptide chain.

-

Dehydration Side Reaction: Under standard activation conditions, particularly with carbodiimide reagents, the side-chain amide of Asn can undergo dehydration to form a β-nitrile. This irreversible modification alters the peptide's primary structure and biological function.

-

Aspartimide Formation: While more commonly associated with aspartic acid, the Asn side-chain can participate in base-catalyzed aspartimide formation, especially when adjacent to specific residues like glycine or serine.

To mitigate these issues, protection of the side-chain amide nitrogen is paramount. The trityl (Trt) and, more specifically, the 4-methyltrityl (Mtt) groups serve this purpose effectively.[1][3][4] They not only prevent side reactions but also dramatically improve the solubility of the amino acid derivative, ensuring efficient and high-fidelity incorporation into the growing peptide chain.[1]

Deconstructing the Z-Asn(Mtt)-OH Building Block: An Orthogonal Masterpiece

The power of Z-Asn(Mtt)-OH lies in the carefully selected combination of its protecting groups, each with a distinct lability profile. This is the essence of an orthogonal protection strategy: the ability to selectively remove one class of protecting group under specific chemical conditions without affecting others.[5][6]

-

The Nα-Z (Benzyloxycarbonyl) Group: The Z-group is a classic urethane-type protecting group. It is robustly stable to the mildly acidic and basic conditions typical of standard SPPS. Its removal requires specific, harsher conditions: catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[1][7] This stability makes it unsuitable for routine Fmoc-based SPPS but ideal for strategies requiring a non-labile N-terminal block during intermediate steps.

-

The Side-Chain Mtt (4-Methyltrityl) Group: The Mtt group is a highly acid-labile trityl-type protecting group. The addition of a methyl group to the phenyl ring increases its lability compared to the parent trityl (Trt) group.[3][4] It is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove Fmoc groups but can be cleaved with exceptional selectivity using very dilute acid.[8][9] This allows for the "unmasking" of the asparagine side chain while the peptide remains anchored to the resin and all other acid-labile protecting groups (like Boc, tBu) and the N-terminal Z-group remain firmly in place.

The combination within Z-Asn(Mtt)-OH thus provides a unique synthetic tool for scenarios where N-terminal protection must be maintained during a selective, on-resin side-chain manipulation.

The Orthogonal Workflow: A Conceptual Framework

The strategic advantage of using Z-Asn(Mtt)-OH is best illustrated by its place in a multi-layered protection scheme. A researcher can design a peptide with different classes of protecting groups, each serving as a chemical handle that can be addressed independently.

Caption: Orthogonal deprotection pathways using Z-Asn(Mtt)-OH.

Field-Proven Methodologies

The successful application of Z-Asn(Mtt)-OH requires precise execution of the deprotection step. The following protocols are validated systems for achieving high-yield, selective Mtt group removal.

Experimental Protocol: On-Resin Selective Deprotection of the Mtt Group

This protocol describes the selective cleavage of the Mtt group from the asparagine side chain while the peptide remains attached to the solid support.

1. Resin Preparation:

-

Swell the peptidyl-resin (1.0 g) in dichloromethane (DCM, 15 mL) for 30 minutes in a suitable reaction vessel.

-

Drain the solvent.

2. Deprotection Cocktail Preparation:

-

Prepare the cleavage cocktail: 1% (v/v) Trifluoroacetic acid (TFA) and 5% (v/v) Triisopropylsilane (TIS) in DCM. For 10 mL of cocktail, add 100 µL of TFA and 500 µL of TIS to 9.4 mL of DCM.

-

Causality: TFA is the cleaving agent. TIS acts as a scavenger, irreversibly quenching the highly reactive Mtt cation that is released, thereby preventing its re-attachment to the peptide (e.g., on tryptophan residues).[9][10]

3. Cleavage Reaction:

-

Add the cleavage cocktail (10 mL per gram of resin) to the swollen resin.

-

Agitate gently at room temperature for 2 minutes. An intense yellow or orange color in the solution indicates the presence of the released Mtt cation.[9]

-

Drain the cocktail.

-

Repeat this treatment 5-10 times, or until the solution remains colorless upon addition, indicating complete removal of the Mtt group.

4. Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3 x 15 mL).

-

Wash with methanol (MeOH) to remove residual scavenger byproducts (2 x 15 mL).

-

Wash with DCM (3 x 15 mL).

-

Neutralize the resin with 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 15 mL, 5 min each).

-

Wash the resin with DMF (5 x 15 mL).

5. Verification (Optional but Recommended):

-

Take a small sample of resin beads, wash them, and treat with a drop of 100% TFA. The absence of an immediate orange color confirms the complete removal of the Mtt group.[10]

The resin is now ready for the subsequent on-resin modification at the newly exposed asparagine side-chain amide.

Caption: Step-by-step workflow for selective Mtt group removal.

Data Presentation: Comparison of Mtt Cleavage Conditions

The choice of cleavage cocktail can be tailored based on the acid sensitivity of the resin and other protecting groups present in the peptide.

| Reagent Cocktail | Typical Time | Selectivity & Remarks | Reference(s) |

| 1-2% TFA, 2-5% TIS in DCM | 5 x 2 min | Gold Standard. Highly efficient and selective. Compatible with Wang, Rink Amide, and 2-Chlorotrityl resins. Boc and tBu groups are stable. | [9][10] |

| Acetic Acid / TFE / DCM (1:2:7) | 1 x 60 min | Milder alternative. Useful for very acid-labile resins where even 1% TFA might cause premature cleavage. Slower reaction rate. | [11] |

| 30% Hexafluoroisopropanol (HFIP) in DCM | 3 x 15 min | Non-acidic but highly effective cleavage condition. HFIP stabilizes the Mtt cation. An excellent choice to avoid any risk of acid-catalyzed side reactions. | [9] |

| DCM / HFIP / TFE / TES (6.5:2:1:0.5) | 1 x 60 min | A robust cocktail leveraging both HFIP and TFE to promote cleavage, with Triethylsilane (TES) as the scavenger. | [10] |

Strategic Applications of Z-Asn(Mtt)-OH

The utility of Z-Asn(Mtt)-OH is realized in the synthesis of non-linear and modified peptides where other methods fall short.

-

Synthesis of Protected Peptide Fragments: Z-Asn(Mtt)-OH can be used in SPPS on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin). A side-chain modification can be performed via the Asn(Mtt) handle. Subsequently, the fully protected peptide fragment, with its N-terminal Z-group intact, can be cleaved from the resin under very mild acidic conditions for use in solution-phase segment condensation.[1]

-

On-Resin Side-Chain Cyclization: A peptide can be synthesized with Z-Asn(Mtt)-OH at one position and another orthogonally protected residue (e.g., Fmoc-Lys(Alloc)-OH) at another. Selective removal of the Mtt group, followed by removal of the Alloc group (using Pd(0)), exposes two reactive sites for an on-resin, head-to-side-chain or side-chain-to-side-chain cyclization reaction.

-

Branched Peptides and Glycosylation: The exposed Asn side-chain amide, following Mtt removal, can serve as an anchor point for building a second peptide chain or for the attachment of a carbohydrate moiety, a critical step in the synthesis of N-linked glycopeptides.

Conclusion

Z-Asn(Mtt)-OH is not a routine reagent but a high-precision tool for the advanced peptide chemist. Its power emanates from the perfect orthogonal relationship between the robust, non-labile Z-group and the hyper-acid-labile Mtt group. By protecting the problematic asparagine side chain, it ensures synthetic fidelity, while its unique deprotection profile opens a gateway to site-specific modifications that are unattainable with standard protection schemes. Mastering the use of this building block allows for the rational design and synthesis of highly complex and precisely engineered peptide architectures, pushing the boundaries of drug discovery and chemical biology.

References

- Benchchem. (n.d.). Application Notes and Protocols: The Strategic Use of Boc-Lys(Mtt)-OH in the Synthesis of Peptide-Drug Conjugates.

- APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

Sax, B., Dick, F., & Gosteli, J. (1992). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Peptide research, 5(4), 234-7. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. Retrieved from [Link]

-

Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z51418. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2014). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 19(4), 4339-4354. Retrieved from [Link]

- European Patent Office. (n.d.). Protecting groups for asparagine and glutamine in peptide synthesis - EP 0292228 A2.

-

Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International journal of peptide and protein research, 45(5), 488-96. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 4-Methyltrityl (Mtt): a new protecting group for the side chain protection of Asn and Gln in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acid Sensitivity & Orthogonal Application of Z-Asn(Mtt)-OH

[1]

Executive Summary

Z-Asn(Mtt)-OH represents a specialized orthogonal building block in peptide synthesis, designed for strategies requiring selective side-chain modification.[1] Its utility hinges on the differential acid sensitivity between the N-α-Benzyloxycarbonyl (Z) group and the N-γ-(4-methyltrityl) (Mtt) group.[1]

While the Z group requires strong acid (HBr/AcOH, HF) or catalytic hydrogenolysis for removal, the Mtt group is "hyper-acid-labile," cleavable with dilute trifluoroacetic acid (1% TFA). This guide details the physicochemical basis of this selectivity, validated deprotection protocols, and troubleshooting mechanisms for complex peptide functionalization.

Part 1: The Chemistry of Selective Lability

Structural Logic & Inductive Effects

The core value of Z-Asn(Mtt)-OH lies in the electronic disparity between its two protecting groups.[1]

-

The Z Group (Stability): The carbamate linkage is stabilized by the benzyl group. It resists mild to moderate acidolysis because the formation of the benzyl carbocation is not favorable under dilute TFA conditions.

-

The Mtt Group (Lability): The Mtt group protects the amide nitrogen of Asparagine. Structurally, it is a trityl derivative with a methyl group at the para position of one phenyl ring.

-

Mechanism: The p-methyl group exerts a positive inductive effect (+I), which stabilizes the resulting carbocation upon acid attack.

-

Comparison: This makes Mtt approximately 100x more acid-labile than the standard Trityl (Trt) group.

-

Acid Sensitivity Profile

The following table contrasts the cleavage conditions, demonstrating the operational window for Z-Asn(Mtt)-OH.

| Protecting Group | Structure | Cleavage Condition | Stability to 1% TFA | Mechanism |

| Mtt (4-methyltrityl) | Trityl w/ p-Me | 1% TFA / DCM | Labile (Cleaves in mins) | Stable Carbocation ( |

| Trt (Trityl) | Triphenylmethyl | 5-10% TFA / DCM | Semi-Stable (Slow cleavage) | Carbocation |

| Boc (t-Butyloxycarbonyl) | t-Butyl carbamate | 50% TFA / DCM | Stable | Elimination / Carbocation |

| Z (Benzyloxycarbonyl) | Benzyl carbamate | H₂, HF, or HBr | Stable | Hydrogenolysis / Strong Acid |

Mechanistic Diagram

The following diagram illustrates the selective cleavage pathway, highlighting the role of the methyl group in stabilizing the leaving group.

Figure 1: Mechanistic pathway of Mtt cleavage.[1] The p-methyl group stabilizes the transition state, allowing cleavage at low acid concentrations that leave the Z-group intact.

Part 2: Validated Experimental Protocols

Standard Mtt Removal (1% TFA)

Objective: Remove Mtt side-chain protection without affecting the N-terminal Z group or cleaving the peptide from the resin (if using an acid-stable linker).[1]

Reagents:

-

TIS (Triisopropylsilane) or TES (Triethylsilane): Critical Scavenger.[2] The Mtt cation is electrophilic and will re-alkylate Trp, Cys, or Met residues if not quenched.

Protocol:

-

Preparation: Prepare a solution of 1% TFA and 2-5% TIS in DCM (v/v). Note: Ensure DCM is anhydrous to prevent hydrolysis issues, though less critical for this step.

-

Flow Wash: Wash the resin-bound peptide with DCM (3 x 1 min) to swell the matrix.

-

Acid Treatment (Cycles):

-

Add the 1% TFA solution to the resin.[5]

-

Agitate for 2 minutes .

-

Observation: The solution should turn bright yellow/orange . This is the chromophore of the Mtt carbocation.

-

Drain the solution.

-

-

Repetition: Repeat the acid treatment (approx. 5-10 times) until the solution no longer turns yellow upon addition.

-

Why? The color fade indicates that no more Mtt cations are being generated.

-

-

Neutralization: Wash the resin immediately with 5% DIPEA in DCM (3 x 2 min) to neutralize residual acid and prevent premature Z-group degradation (though Z is very stable, this restores the amine to a nucleophilic state for the next reaction).

-

Final Wash: Wash with DCM (5x) and DMF (5x).

Workflow Visualization

This flowchart outlines the decision process for using Z-Asn(Mtt)-OH in a "Side-Chain First" modification strategy.

Figure 2: Operational workflow for selective Mtt removal. The colorimetric self-validation (Yellow vs. Clear) is the critical control point.

Part 3: Troubleshooting & Optimization

Common Pitfalls

-

Re-alkylation: If TIS/TES is omitted, the Mtt cation will attack electron-rich side chains (Trp, Tyr). Solution: Never omit the silane scavenger.

-

Incomplete Removal: Mtt is labile, but steric hindrance in the resin matrix can slow diffusion. Solution: Use short, repeated bursts (flow method) rather than one long incubation.

-

Asparagine Dehydration: While Mtt protects against dehydration during coupling, the free side chain (after Mtt removal) is susceptible to dehydration to nitrile if subsequently activated with strong carbodiimides. Solution: If activating the free Asn side chain (e.g., for inverse cyclization), use mild activation uronium salts (e.g., PyBOP) and avoid excess base.

Z-Group Integrity

A frequent concern is whether 1% TFA affects the Z group.[1]

-

Data: The Z group is stable to 50% TFA for hours (standard Boc removal conditions).

References

-

Aletras, A., et al. (1995). Preparation of the very acid-labile Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis.[1] International Journal of Peptide and Protein Research, 45(5), 488-496.[1] [Link]

-

PepMic. Peptide Synthesis Guide - Protecting Groups. (Comparison of Z and Mtt stability). [Link]

Introduction: Navigating Asparagine Chemistry in Peptide Synthesis

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) using Z-Asn(Mtt)-OH

The incorporation of asparagine (Asn) is a well-documented challenge in solid-phase peptide synthesis (SPPS). Under standard coupling conditions, the side-chain amide can undergo dehydration to form a β-cyanoalanine residue, an irreversible modification that compromises the final peptide.[1] Furthermore, during the repetitive base-mediated Nα-Fmoc deprotection cycles, Asn residues are susceptible to aspartimide formation, which can lead to racemization and the undesired formation of β-aspartyl peptides.[2][3]

To circumvent these issues, protection of the asparagine side-chain amide is essential. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group that provides steric hindrance to prevent side-chain dehydration during activation and coupling.[2][4] Its key advantage lies in its selective removal under very mild acidic conditions, which leaves more robust acid-labile groups (like t-butyl) and the peptide-resin linkage intact. This "orthogonal" handle is invaluable for synthesizing complex peptides requiring on-resin side-chain modification, such as cyclization or branching.[5]

This guide focuses on the application of Nα-Z-Asn(Mtt)-OH, a building block designed for specific applications within orthogonal peptide synthesis strategies. The benzyloxycarbonyl (Z or Cbz) group serves as the temporary Nα-protection, a classic group in peptide chemistry stable to the acidic conditions used to cleave Mtt and t-butyl groups.[4][6] This Z/Mtt combination enables a unique three-dimensional orthogonal strategy, ideal for the synthesis of protected peptide fragments or peptides requiring selective side-chain manipulation while the N-terminus remains protected.

The Building Block: Z-Asn(Mtt)-OH

Understanding the roles of the distinct protecting groups on Z-Asn(Mtt)-OH is fundamental to its successful application.

-

Z (Benzyloxycarbonyl) Group: Protects the Nα-amine. It is stable to both the mild acid used for Mtt removal and the stronger trifluoroacetic acid (TFA) used for final cleavage of t-butyl groups. The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[6]

-

Mtt (4-Methyltrityl) Group: Protects the side-chain amide nitrogen. It is highly sensitive to dilute acid and can be selectively cleaved on-resin without disturbing other protecting groups.[7][8]

Orthogonal Deprotection Strategy

The use of Z-Asn(Mtt)-OH is predicated on a multi-dimensional orthogonal protection scheme. This allows for the sequential and selective removal of different classes of protecting groups, enabling complex, multi-step synthetic routes on the solid support.

Experimental Protocols

The following protocols provide a framework for the incorporation and selective deprotection of Z-Asn(Mtt)-OH. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of Z-Asn(Mtt)-OH

This protocol describes the incorporation of Z-Asn(Mtt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (pre-swollen in DMF)

-

Z-Asn(Mtt)-OH

-

Coupling reagent: HBTU, HATU, or PyBOP

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Preparation: Ensure the peptide-resin is thoroughly washed and swollen in DMF for at least 30 minutes before coupling.[9][10]

-

Activation Mixture: In a separate vessel, dissolve Z-Asn(Mtt)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Briefly pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test or other qualitative test to monitor for the disappearance of the free primary amine, indicating reaction completion.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Selective On-Resin Cleavage of the Mtt Group

This is the key step enabling orthogonal modification. The Mtt group is removed using a dilute TFA solution, which generates a stable Mtt carbocation that is captured by a scavenger.[7]

Materials:

-

Z-Peptide(Asn(Mtt))-Resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

-

Dichloromethane (DCM)

-

Neutralization solution: 5-10% DIPEA in DMF

-

Washing solvents: Methanol (MeOH), DMF

Methodology:

-

Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. See Table 1 for common compositions. A widely used cocktail is 1-2% TFA and 2-5% TIS in DCM.[7][11]

-

Deprotection Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature. The solution may turn yellow or orange due to the formation of the Mtt cation.[7]

-

Reaction Time: The reaction typically requires multiple short treatments. For example, perform 3-5 treatments of 5-10 minutes each.[12]

-

Monitoring: After each treatment, a few resin beads can be removed, washed, and treated with neat TFA. The absence of an immediate deep orange color indicates complete cleavage.[7]

-

Washing and Neutralization: After complete deprotection, filter the resin and wash extensively with DCM (3x) and MeOH (2x).[7]

-

Neutralize: Wash the resin with a 5-10% DIPEA in DMF solution (2x, 5 min each) to neutralize any residual acid, followed by thorough DMF washes (3x).[7][11] The resin is now ready for subsequent side-chain modification.

| Cleavage Cocktail Composition (v/v/v) | Scavenger | Typical Reaction Time | Reference |

| 1% TFA / 2-5% TIS / 94-97% DCM | TIS | 2 x 30 min | [7] |

| 2% TFA / 5% TIS / 93% DCM | TIS | 3 x 10 min | [13] |

| 30% HFIP in DCM | HFIP (solvent & promoter) | 3 x 15 min | [14] |

| Acetic Acid / TFE / DCM (1:2:7) | TFE (promoter) | 1 x 60 min | [8] |

Protocol 3: Example Side-Chain Modification - Lactam Bridge Formation

This protocol outlines the formation of a side-chain-to-side-chain amide bond (lactam bridge) between the newly deprotected Asn and a glutamic acid (Glu) or aspartic acid (Asp) residue elsewhere in the peptide sequence.[15]

Methodology:

-

Starting Material: Begin with the resin from Protocol 2, which has a free Asn side-chain amide. The corresponding acidic residue (e.g., Glu) must also be selectively deprotected (e.g., using an Allyl protecting group, removed via palladium catalysis).

-

Intramolecular Coupling: Swell the resin in DMF. Add a coupling reagent (e.g., PyBOP, 3 eq.) and a hindered base (DIPEA, 6 eq.) in DMF.

-

Reaction: Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

-

Monitoring & Washing: Monitor the reaction by cleaving a small amount of resin and analyzing the product via HPLC-MS. Once complete, wash the resin thoroughly as described in Protocol 1.

Troubleshooting and Key Considerations

-

Incomplete Mtt Cleavage: If the Mtt group is difficult to remove, increase the number of treatments or the duration. The use of hexafluoroisopropanol (HFIP) can also enhance cleavage efficiency, particularly on hydrophobic resins.[7][14]

-

Premature Cleavage of Other Groups: The mild conditions for Mtt removal are designed to be orthogonal to t-butyl-based protection. However, prolonged exposure or higher TFA concentrations can lead to partial loss of highly sensitive groups like Boc or cleavage from a 2-chlorotrityl resin.[12][16] Careful monitoring is crucial.

-

Role of Scavengers: Trialkylsilanes (TIS, TES) are critical. The Mtt cation released during cleavage is a potent electrophile that can re-attach to electron-rich residues like tryptophan or methionine. The scavenger irreversibly reduces the cation, preventing these side reactions.[7][17]

-

Z-Group Stability: The Z-group is robustly stable to the acidic conditions described. Its removal requires distinct methods (e.g., hydrogenolysis), which are typically performed after the peptide has been cleaved from the solid support.[6]

Conclusion

The Z-Asn(Mtt)-OH building block is a specialized tool for advanced solid-phase peptide synthesis. It provides a strategic entry point for creating complex peptide architectures by enabling selective on-resin modification of the asparagine side chain. The orthogonal stability of the Z, Mtt, and t-butyl protecting groups allows for a three-dimensional synthetic strategy that is essential for developing cyclic peptides, branched constructs, and protected fragments for convergent synthesis. By understanding the underlying chemistry and adhering to validated protocols, researchers can effectively leverage Z-Asn(Mtt)-OH to navigate the challenges of asparagine chemistry and achieve their synthetic goals.

References

- aapptec. Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines.

- Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. Z51418. 2003.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Aapptec Peptides. SYNTHESIS NOTES.

- ResearchGate. Can anyone tell me whether Pbf group is also removed when Mtt group of lysine is removed?. 2014.

- ResearchGate. The deprotection of Lys(Mtt) revisited | Request PDF. 2026.

- BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

- CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- AAPPTEC. Amino Acid Sidechain Deprotection.

- DOI. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

- Chemistry Today. Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. 2024.

- ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides | Request PDF. 2025.

- Benchchem. An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.

- TargetMol. Z-Asn-OH.

- MilliporeSigma. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.

- Benchchem. A Comparative Analysis of Fmoc-Protected Amino Acids in Peptide Synthesis.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks.

- Polypeptide. 2D green SPPS: green solvents for on-resin removal of acid sensitive protecting groups and lactamization. 2019.

- Aapptec Peptides. Fmoc-Asn(Mtt)-OH [144317-22-6].

- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis.

- Thermo Fisher Scientific. Introduction to Cleavage Techniques.

- The Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

- Saurabh Khadse. Side reactions in peptide synthesis: An overview. 2018.

- Dick, F. Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press, Totowa, NJ. 1994.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Douat-Casassus, C., et al. Methods and protocols of modern solid phase peptide synthesis. 2014.

- Aletras, A., et al. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. Int J Pept Protein Res. 1995;45(5):488-96.

- Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. 2025.

- ResearchGate. Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). 2025.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. 2023.

- MedchemExpress.com. Z-Asn-OH | Amino Acid Derivative.

- Bio-Synthesis Inc. Cyclic Peptide Synthesis.

- ResearchGate. Cyclization of P1‐Asn(OH) peptide substrates as catalyzed by AEPs and....

- ResearchGate. Side reactions in peptide synthesis | Request PDF.

- Lauer, J. L., et al. Asparagine coupling in Fmoc solid phase peptide synthesis. J Pept Sci. 2005;11(11):711-7.

- Niu, Z., et al. Side reactions in solid-phase peptide synthesis and their applications. J Pept Sci. 2003;9(8):533-9.

- Ticha, A., et al. Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC.

- Benchchem. Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS.

- Scholarly Publications Leiden University. Synthesis of cyclic peptides as bioconjugation platforms. 2025.

- Liu, Y., et al. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. PMC. 2022.

- C.B. Reese, et al. Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. PMC.

Sources

- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. biovera.com.au [biovera.com.au]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Optimizing Incorporation of Z-Asn(Mtt)-OH: Orthogonal Strategies and Coupling Dynamics

Executive Summary

The utilization of Z-Asn(Mtt)-OH (N-alpha-Benzyloxycarbonyl-N-gamma-4-methyltrityl-L-asparagine) in Solid-Phase Peptide Synthesis (SPPS) represents a specialized strategy for orthogonal side-chain engineering . Unlike standard Fmoc/tBu strategies, this derivative introduces a "semi-permanent" N-terminal cap (Z group) while offering a hyper-acid-labile side-chain protector (Mtt).

This guide addresses the specific physicochemical challenges of this molecule:

-